

commercial suppliers of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

Cat. No.: B118852

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Technical Guide: 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**, a biphenyl derivative of interest in chemical synthesis and drug discovery. The document details its physicochemical properties, commercial suppliers, synthetic and analytical methodologies, and potential biological applications.

Chemical and Physical Properties

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone, with the CAS number 142557-76-4, is a solid organic compound. Its chemical structure features a biphenyl scaffold, with a trifluoromethyl group on one phenyl ring and an acetyl group on the other. This substitution pattern imparts specific electronic and steric properties that are valuable in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**[\[1\]](#)

Property	Value
CAS Number	142557-76-4
Molecular Formula	C ₁₅ H ₁₁ F ₃ O
Molecular Weight	264.24 g/mol
Appearance	White to gray solid
Melting Point	122-123 °C
Boiling Point (Predicted)	322.6 ± 37.0 °C
Density (Predicted)	1.202 ± 0.06 g/cm ³
Storage Temperature	Room Temperature (Sealed in dry conditions)

Commercial Suppliers

This compound is available from several commercial chemical suppliers, typically at purities of 95% or higher. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table 2: Commercial Suppliers of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**

Supplier	Purity
BLD Pharm	Inquire
Fluorochem	95%
CymitQuimica	Inquire
Ambeed	Inquire
ChemicalBook	Inquire

Synthesis and Quality Control

The synthesis of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the

formation of the carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of biphenyl compounds and can be adapted for the synthesis of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**.

Reactants:

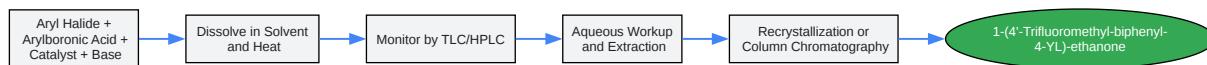
- 4-Bromoacetophenone (or 4-iodoacetophenone for higher reactivity)
- 4-(Trifluoromethyl)phenylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Base (e.g., Na_2CO_3 , K_2CO_3 , K_3PO_4)
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

- In a reaction vessel, dissolve the aryl halide (e.g., 4-bromoacetophenone) and the arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) in the chosen solvent system.
- Add the palladium catalyst and the base to the mixture.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110 °C) for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to obtain pure **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**.

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for the synthesis of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** via Suzuki-Miyaura coupling.

Quality Control: High-Performance Liquid Chromatography (HPLC)

Purity analysis of the final product is critical. A reverse-phase HPLC method can be employed for this purpose. The following is a representative protocol that can be optimized for this specific compound.

Table 3: Representative HPLC Parameters for Purity Analysis

Parameter	Value
Column	C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile and Water gradient
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Column Temperature	30 °C
Injection Volume	10 µL

HPLC Analysis Workflow



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Caption: General workflow for the HPLC analysis of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone**.

Safety Information

While a specific Safety Data Sheet (SDS) for **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** is not readily available, data from closely related compounds suggest the following potential hazards. Users should handle this chemical with appropriate precautions in a well-ventilated fume hood and wear personal protective equipment.

Table 4: Potential GHS Hazard Statements and Precautionary Measures

Category	Statement
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

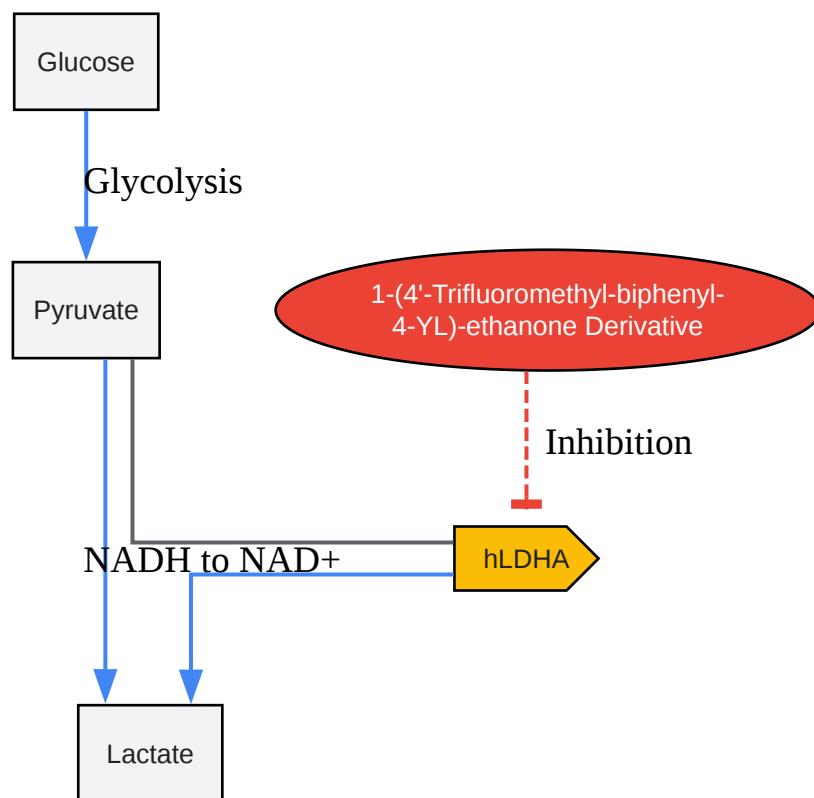
Biological Relevance and Signaling Pathways

Derivatives of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** have been investigated for their potential as enzyme inhibitors. For instance, a closely related compound, (E)-N-(4-

methoxyphenyl)-1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanimine, has been synthesized and evaluated as a potential inhibitor of human lactate dehydrogenase A (hLDHA).

hLDHA is a key enzyme in the anaerobic glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA can disrupt cancer cell metabolism and is a promising strategy in oncology drug development.

Signaling Pathway: Inhibition of Lactate Dehydrogenase A (hLDHA)



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Caption: Proposed mechanism of action for derivatives of **1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone** as inhibitors of hLDHA in the anaerobic glycolysis pathway.

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References

- 1. 1-(4'-TRIFLUOROMETHYL-BIPHENYL-4-YL)-ETHANONE | 142557-76-4
[chemicalbook.com]
- To cite this document: BenchChem. [commercial suppliers of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118852#commercial-suppliers-of-1-4-trifluoromethyl-biphenyl-4-yl-ethanone>

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